![molecular formula C15H17FN6O2S B10992397 4-(4-fluorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide](/img/structure/B10992397.png)
4-(4-fluorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide
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Overview
Description
This compound features a piperazine-1-carboxamide core substituted with a 4-fluorophenyl group at the 4-position and a 2-oxoethyl moiety linked to a (2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino group. The thiadiazole-hydrazone hybrid structure confers unique electronic and steric properties, influencing solubility, bioavailability, and target binding. The 4-fluorophenyl substituent enhances lipophilicity and metabolic stability compared to non-fluorinated analogues .
Preparation Methods
The synthesis of 4-(4-fluorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide involves multiple steps and specific reaction conditions. One common synthetic route starts with the reaction of 4-fluorophenylhydrazine with thiocarbonyl compounds to form the thiadiazole ring. This intermediate is then reacted with piperazine derivatives under controlled conditions to yield the final product . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it has been shown to inhibit the activity of beta-secretase, an enzyme involved in the pathogenesis of Alzheimer’s disease . The compound’s ability to interact with multiple targets makes it a promising candidate for drug development.
Comparison with Similar Compounds
Comparison with Structural Analogues
Piperazine-Carboxamide Derivatives with Aromatic Substitutions
describes N-(fluorophenyl/chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide derivatives (A2–A6). Key comparisons:
- Melting Points : Fluorinated derivatives (e.g., A3 : 196.5–197.8°C) generally exhibit higher melting points than chlorinated analogues (A6 : 189.8–191.4°C), suggesting stronger crystal lattice interactions due to fluorine’s electronegativity .
- Biological Relevance : While biological data for the target compound are unavailable, A2–A6 were designed for kinase inhibition, implying the piperazine-carboxamide scaffold is versatile for target modulation .
Table 1: Physicochemical Properties of Selected Analogues
*Yield optimized for 1-methyl-4-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine (4d) under acetonitrile/triethylamine conditions .
Thiadiazole-Containing Piperazine Derivatives
highlights 1-substituted-4-[5-(4-substitutedphenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazines (4a–4p). Key distinctions from the target compound:
- Linkage Chemistry: The target uses a thiadiazole-hydrazone group, whereas 4a–4p employ a sulfonyl bridge.
- Antibacterial Activity : Compound 4d (4-fluorobenzyl) and 4n (4-propinyl) showed potent activity against Fusarium oxysporum at 50 μg·mL⁻¹, suggesting thiadiazole moieties are critical for antimicrobial effects .
Fluorinated Aromatic Substitutions
Fluorine’s position and number significantly impact activity:
- : Fluorination at the 2-position of benzo[b][1,4]oxazin-3(4H)-one (compound 54 ) introduces strong deshielding in ¹⁹F NMR (J = 51.8 Hz), whereas 2,2-difluoro substitution (55 ) reduces metabolic susceptibility .
- Target Compound : The 4-fluorophenyl group balances electronic effects (σₚ = 0.06) and lipophilicity (π = 0.14), favoring blood-brain barrier penetration if targeting CNS receptors .
Piperazine Derivatives with Heterocyclic Moieties
- : Thiadiazole-hydrazonoyl chloride derivatives (e.g., 18a) demonstrate apoptotic activity by targeting VEGFR-2. The target compound’s hydrazone-thiadiazole motif may similarly engage kinase domains .
- : A trifluoromethylphenyl-substituted analogue (N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(2-pyrimidinyl)piperazine-1-carboxamide) shows enhanced potency in receptor binding due to the CF₃ group’s electron-withdrawing effects .
Structural and Functional Insights
Biological Activity
4-(4-fluorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. The compound features a piperazine ring, a thiadiazole moiety, and a fluorinated phenyl group, which contribute to its reactivity and biological properties.
Chemical Structure and Properties
The molecular formula of this compound is C14H17N7O2S with a molecular weight of approximately 347.40 g/mol. The presence of various functional groups allows for diverse chemical reactions, making it a candidate for further modifications to enhance its biological activity.
Property | Value |
---|---|
Molecular Formula | C14H17N7O2S |
Molecular Weight | 347.40 g/mol |
Structural Features | Piperazine, Thiadiazole, Fluorophenyl |
Antimicrobial Properties
Compounds containing thiadiazole and piperazine structures have been reported to exhibit significant antibacterial , antifungal , and anticancer properties. Specifically, derivatives of thiadiazoles have shown promising results against various bacterial strains and fungi. For instance, research indicates that certain thiadiazole derivatives demonstrate activity against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Studies have indicated that piperazine derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The unique combination of the thiadiazole moiety with the piperazine structure may provide a novel mechanism of action compared to existing anticancer agents .
Mechanistic Insights
The biological activity of This compound is hypothesized to involve:
- Interaction with Enzymes : The carbonyl group in the carboxamide may interact with enzyme active sites.
- Electrophilic Substitution : The electron-rich nature of the thiadiazole ring could facilitate electrophilic aromatic substitution reactions.
- Nucleophilic Attack : The piperazine ring can undergo nucleophilic substitutions which could enhance its reactivity towards biological targets .
Synthesis and Evaluation
A study conducted on similar thiadiazole derivatives reported their synthesis through cyclization reactions involving thiosemicarbazides. These compounds were evaluated for their anti-inflammatory and antimicrobial activities, showing significant efficacy compared to standard drugs .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of This compound , it is beneficial to compare it with other structurally related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Thiadiazole Derivatives | Thiadiazole ring | Antimicrobial |
Trazodone | Piperazine ring | Antidepressant |
Fluorinated Phenyl Compounds | Fluorine substitution | Varies (enhanced activity) |
This comparison highlights the potential for enhanced biological activities due to the unique structural features of the compound .
Properties
Molecular Formula |
C15H17FN6O2S |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-N-[2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C15H17FN6O2S/c16-11-1-3-12(4-2-11)21-5-7-22(8-6-21)15(24)17-9-13(23)19-14-20-18-10-25-14/h1-4,10H,5-9H2,(H,17,24)(H,19,20,23) |
InChI Key |
IYOWPTABWJOBJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NCC(=O)NC3=NN=CS3 |
Origin of Product |
United States |
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